2-Bromopyridine 1-oxide

Vue d'ensemble

Description

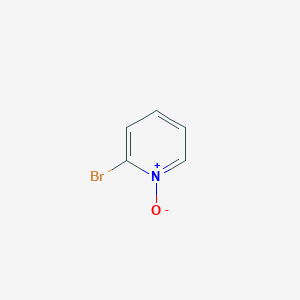

2-Bromopyridine 1-oxide: is an organic compound with the molecular formula C₅H₄BrNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to an N-oxide and a bromine atom is attached to the second position of the pyridine ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromopyridine 1-oxide can be synthesized from 2-bromopyridine through oxidation. One common method involves the use of urea hydrogen peroxide in formic acid at room temperature for 16 hours . Another method involves the oxidation of 2-bromopyridine using a suitable peracid .

Industrial Production Methods: In industrial settings, the production of 2-bromopyridine, the precursor to this compound, involves the bromination of 2-aminopyridine. This process includes cooling hydrobromic acid to below 0°C, adding 2-aminopyridine, and then adding liquid bromine dropwise while maintaining the temperature below -5°C. Sodium nitrite is then added, followed by sodium hydroxide, and the product is extracted with ether .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are critical for the functionalization of pyridine derivatives. The reactivity of 2-bromopyridine 1-oxide in these reactions has been extensively studied:

-

Reagents : Sodium ethoxide is commonly used as a nucleophile.

-

Kinetics : Reaction rates vary based on substituents on the pyridine ring. For instance, studies show that the presence of electron-withdrawing groups increases the reaction rate due to enhanced electrophilicity of the nitrogen atom .

Cross-Coupling Reactions

The compound also participates in cross-coupling reactions, particularly with aryl halides:

-

Mechanism : The reaction typically involves palladium catalysis, where the N-oxide facilitates C–H activation leading to bipyridine derivatives.

-

Yields : High yields (up to 80%) have been reported when reacting with electron-poor aryl halides, while yields drop significantly (23-49%) with electron-rich substrates .

Homocoupling Reactions

Homocoupling reactions are another pathway for utilizing 2-bromopyridine:

-

Products : These reactions can yield bipyridine derivatives, which are valuable intermediates in organic synthesis.

-

Side Reactions : Competing pathways often lead to by-products such as biphenyl and bipyridine N,Nʹ-dioxide .

Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Anhydrous ethanol, sodium ethoxide | Variable (dependent on substituents) |

| Cross-Coupling with Aryl Halides | Pd(OAc)₂ catalyst, K3PO4 base, toluene, elevated temperature | Up to 80% for electron-poor substrates |

| Homocoupling | Similar conditions as cross-coupling | Up to 35% for bipyridine products |

Applications De Recherche Scientifique

Synthesis of Pyridine Derivatives

2-Bromopyridine 1-oxide serves as a crucial intermediate in the synthesis of various pyridine derivatives. Its unique structure allows for the introduction of bromine and pyridine moieties, facilitating complex organic transformations.

Case Study: Arylation Reactions

In a study focusing on the arylation of pyridine N-oxide derivatives, 2-bromopyridine was used to develop bioactive compounds with high yields and regioselectivity. The reaction conditions were optimized to enhance product formation, demonstrating the compound's utility in medicinal chemistry .

Preparation of Complexes

The compound is also employed in the preparation of metal complexes, which are significant in catalysis and materials science.

Example: Borane Complexes

This compound hydrochloride can react with alkynyltriarylborates to form pyridine-N-oxide-borane complexes. These complexes exhibit interesting properties that can be exploited in further synthetic applications .

Reactivity Studies

Research has shown that 2-bromopyridine N-oxide can participate in various oxidation reactions, leading to the formation of different functionalized products.

Oxidation Mechanisms

Studies indicate that using m-chloroperoxybenzoic acid (m-CPBA) as an oxidant allows for effective conversion of 2-bromopyridine N-oxide into more complex structures. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and selectivity of the products .

Biological Applications

The biological significance of compounds derived from this compound has garnered attention due to their potential pharmacological properties.

Biologically Active Compounds

Research indicates that derivatives synthesized from 2-bromopyridine N-oxide exhibit antimicrobial and anticancer activities. The ability to modify the pyridine ring opens avenues for developing new therapeutic agents .

Material Science Applications

In material science, this compound has been explored for its potential use in creating advanced materials with specific electronic or optical properties.

Conductive Polymers

The incorporation of pyridine derivatives in polymer matrices has been studied for applications in organic electronics. The unique electronic properties imparted by the nitrogen atom in the pyridine ring contribute to improved conductivity and stability of the resulting materials .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-bromopyridine 1-oxide involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the N-oxide group. These functional groups make it a versatile intermediate in organic synthesis, allowing it to form bonds with other molecules through substitution and oxidation reactions .

Comparaison Avec Des Composés Similaires

- 2-Chloropyridine

- 3-Bromopyridine

- 2-Iodopyridine

Comparison: 2-Bromopyridine 1-oxide is unique due to the presence of both the bromine atom and the N-oxide group, which confer distinct reactivity and chemical properties. Compared to other halogenated pyridines, the N-oxide group in this compound enhances its ability to participate in oxidation and substitution reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-Bromopyridine 1-oxide (also known as 2-bromopyridine N-oxide) is a compound that has garnered attention in medicinal and organic chemistry due to its diverse biological activities and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring and an N-oxide functional group. The N-oxide functionality is crucial for its biological activity, as it can mimic nitric oxide (NO) and participate in various biochemical pathways.

Key Mechanisms:

- Nitric Oxide Mimicry : The N-oxide group can act similarly to NO, influencing signaling pathways such as TNFα signaling, which is vital in inflammation and cancer biology .

- Cytotoxicity : Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity in non-cancerous cells. This selectivity suggests potential as an antitumor agent .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Studies have shown that compounds with N-oxide functionalities often demonstrate significant antitumor properties. For instance, derivatives of pyridine N-oxides have been investigated for their cytotoxic effects against various cancer cell lines, revealing promising results in inhibiting tumor growth while sparing normal cells .

Antimicrobial Properties

Research has indicated that some pyridine N-oxides possess antimicrobial activity against a range of pathogens. In particular, long-chained alkylamine N-oxides have shown effectiveness against Staphylococcus aureus and Candida albicans, although the specific mechanisms remain to be fully elucidated .

Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Selective cytotoxicity in cancer cells | |

| Antimicrobial | Activity against S. aureus and C. albicans | |

| Nitric Oxide Mimicry | Involvement in TNFα signaling |

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various N-oxides, including this compound, it was found that this compound exhibited approximately tenfold lower cytotoxicity in non-cancerous fibroblasts compared to cancerous cell lines. This differential effect highlights its potential as a targeted therapeutic agent with minimized side effects .

Synthesis and Applications

This compound is synthesized through the oxidation of 2-bromopyridine using agents like peracetic acid . Its applications extend beyond medicinal chemistry; it serves as a versatile intermediate in organic synthesis, participating in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions .

Propriétés

IUPAC Name |

2-bromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCMNBWUKHLGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306113 | |

| Record name | 2-Bromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14305-17-0 | |

| Record name | 2-Bromopyridine-1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14305-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMOPYRIDINE-1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEJ3BM17KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.